![molecular formula C12H16N2 B2692309 2-Methyl-1-(2-methylpropyl)benzimidazole CAS No. 305347-09-5](/img/structure/B2692309.png)
2-Methyl-1-(2-methylpropyl)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-1-(2-methylpropyl)benzimidazole” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is an important pharmacophore widely used in medicinal chemistry for the synthesis of various antibacterial and antifungal agents .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the reaction of 1,2-aromatic diamines with alkyl or aryl carboxylic acids . A metal-free novel route for the accelerated synthesis of benzimidazole and its derivatives has been reported, which involves these reactants interacting in electrostatically charged microdroplets . This synthetic procedure is accelerated by orders of magnitude compared to the bulk process .
Molecular Structure Analysis
Benzimidazole is a base, and it can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . The most prominent benzimidazole complex features N-ribosyl-dimethylbenzimidazole .
Chemical Reactions Analysis
Benzimidazole undergoes various chemical reactions. It can act as a base, reacting with acids to form salts . It can also be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .
Physical And Chemical Properties Analysis
Benzimidazole appears as a white solid that forms tabular crystals . It is soluble in alcohol, ether, hot water, and sodium hydroxide solution, but insoluble in benzene .
Scientific Research Applications
Anticancer Agents
Benzimidazole derivatives, including 2-Methyl-1-(2-methylpropyl)benzimidazole, have been studied for their potential as anticancer agents . The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold was found to influence the anticancer activity . Compounds with electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) showed a significant increase in anticancer activity .
Antibacterial and Antifungal Activity
Benzimidazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activity . The presence of a basic Mannich side chain in a drug may overcome the water insolubility problem through the formation of hydrochlorides .
Antiviral Agents
Benzimidazole derivatives have been reported to possess antiviral activity . The structure of benzimidazole is analogized with the nucleotides found in the human body, making them potential candidates for antiviral agents .
Anti-inflammatory Agents
Benzimidazole derivatives have been reported to possess anti-inflammatory activity . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .
Antitubercular Agents
Benzimidazole derivatives have been reported to possess antitubercular activity . The presence of a basic Mannich side chain in a drug may overcome the water insolubility problem through the formation of hydrochlorides .
Antioxidant Agents
Benzimidazole derivatives have been reported to possess antioxidant activity . The presence of a basic Mannich side chain in a drug may overcome the water insolubility problem through the formation of hydrochlorides .
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . Therefore, it’s plausible that 2-Methyl-1-(2-methylpropyl)benzimidazole may interact with a variety of biological targets.
Mode of Action
For instance, in the context of anticancer activity, some benzimidazole derivatives have been evaluated against specific cell lines . The interaction of 2-Methyl-1-(2-methylpropyl)benzimidazole with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Given the diverse pharmacological activities of benzimidazole derivatives, it’s likely that multiple pathways could be affected
Result of Action
Given the diverse pharmacological activities of benzimidazole derivatives, it’s likely that the compound could have multiple effects at the molecular and cellular levels
Safety and Hazards
Future Directions
Benzimidazole and its derivatives continue to be an active and attractive topic of medicinal chemistry due to their enormous medicinal value . The development of drugs based on imidazole and benzimidazole bioactive heterocycles is an increasingly active area of research, with recent advances and new perspectives continually emerging .
properties
IUPAC Name |
2-methyl-1-(2-methylpropyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-9(2)8-14-10(3)13-11-6-4-5-7-12(11)14/h4-7,9H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFRJPMGFXDUMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(2-methylpropyl)benzimidazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.